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Compound of Interest

Compound Name:
4-bromo-N-(2-

hydroxyethyl)benzamide

CAS No.: 57728-67-3

Cat. No.: B185114

Get Quote

A Bifunctional Synthon for Medicinal Chemistry and
Ligand Design
Executive Summary
4-Bromo-N-(2-hydroxyethyl)benzamide (CAS: 57728-67-3) is a critical bifunctional building

block in organic synthesis and drug discovery. Characterized by an aryl bromide moiety and a

primary alcohol tethered via an amide linkage, this molecule serves as a "pivot point" in

divergent synthesis. It allows for orthogonal functionalization: the bromine atom facilitates

palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the hydroxyethyl amide

tail is the classic precursor for 2-aryl-2-oxazolines—bioisosteres of carboxylic acids and key

components in asymmetric catalysis ligands (e.g., BOX ligands).

This guide provides a rigorous, field-validated technical analysis of its synthesis, purification,

and downstream utility.
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Property Data

IUPAC Name 4-bromo-N-(2-hydroxyethyl)benzamide

CAS Number 57728-67-3

Molecular Formula C₉H₁₀BrNO₂

Molecular Weight 244.09 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in DCM, Water

Key Functional Groups
Aryl Bromide (Electrophile/Coupling partner),

Amide (Linker), Primary Alcohol (Nucleophile)

Synthesis Protocols
Two primary routes exist for synthesizing this compound. Route A (Acid Chloride) is preferred

for gram-scale synthesis due to cost-efficiency and ease of purification. Route B (Coupling

Reagents) is recommended for parallel medicinal chemistry libraries where avoiding acidic

byproducts is crucial.

Route A: The Acid Chloride Method (Scale-Up Preferred)
Rationale: This method utilizes the high reactivity of acyl chlorides to drive the reaction to

completion rapidly, minimizing the need for expensive chromatography.

Reagents:

4-Bromobenzoyl chloride (1.0 equiv)

Ethanolamine (1.1 equiv)

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 equiv)

Dichloromethane (DCM) (Anhydrous)[1]

Protocol:
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Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 4-

bromobenzoyl chloride (10 g, 45.6 mmol) in anhydrous DCM (100 mL). Cool to 0°C.[1]

Amine Addition: In a separate flask, mix ethanolamine (3.06 g, 50.1 mmol) and Et₃N (7.6 mL,

54.7 mmol) in DCM (20 mL).

Coupling: Add the amine/base solution dropwise to the acid chloride solution over 30

minutes. Control exotherm to <5°C to prevent O-acylation side products.

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours.

Validation (TLC): Check TLC (5% MeOH in DCM). Product (Rf ~0.3) should appear; starting

material (Rf ~0.8) should vanish.

Workup: Wash with 1N HCl (2x) to remove unreacted amine/base, followed by sat. NaHCO₃

(2x) and Brine. Dry over Na₂SO₄.[2]

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Route B: EDC/HOBt Coupling (Library Friendly)
Rationale: Uses mild conditions compatible with acid-sensitive substrates if the benzamide is

part of a larger fragment.

Protocol:

Dissolve 4-bromobenzoic acid (1.0 equiv) in DMF.

Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min to activate ester.

Add ethanolamine (1.1 equiv) and DIPEA (2.0 equiv).

Stir 12-16h at RT.

Aqueous workup required to remove urea byproducts (water soluble).

Visualization: Synthesis Workflow
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Critical Control Point
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Figure 1: Step-wise synthesis workflow highlighting the activation of the benzoic acid precursor.

Divergent Reactivity & Applications
The utility of 4-bromo-N-(2-hydroxyethyl)benzamide lies in its ability to undergo orthogonal

transformations. It acts as a scaffold for three distinct chemical pathways.

A. Cyclodehydration to Oxazolines
The 2-hydroxyethyl amide motif is the direct precursor to 2-(4-bromophenyl)-2-oxazoline.

Reagents: Burgess Reagent, DAST, or TsCl/NaOH.

Mechanism: Activation of the alcohol followed by intramolecular nucleophilic attack by the

amide oxygen (or nitrogen, depending on conditions) and elimination.

Application: The resulting oxazoline is a protected carboxylic acid bioisostere and a directing

group for ortho-lithiation.

B. Palladium-Catalyzed Cross-Coupling
The aryl bromide remains intact during amide formation, allowing for downstream Suzuki-

Miyaura or Buchwald-Hartwig couplings.

Application: Synthesis of biaryl amides (e.g., kinase inhibitors) or amination to form aniline

derivatives.

C. Linker Functionalization (PROTACs)
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The primary alcohol can be converted to a mesylate/tosylate or alkylated directly to attach

"warheads" or E3 ligase ligands (e.g., Thalidomide derivatives) for Targeted Protein

Degradation (TPD).

Visualization: Reactivity Map
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Figure 2: Divergent synthetic pathways utilizing the orthogonal functional groups (Br vs OH).

Critical References
Synthesis of Benzamides: BenchChem. Protocol for Acylation Reaction with 2-Amino-5-

bromobenzoyl Chloride. [2]

Acid Chloride Preparation: PrepChem. Preparation of 4-bromobenzoyl chloride.

Crystal Structure & Hydrogen Bonding: NIH/PubMed. Crystal structure of 4-bromo-N-

(propylcarbamoyl)benzenesulfonamide (Structural analog analysis).

Oxazoline Precursors: Biosynth. 4-Bromo-N-(2-ethoxyethyl)benzamide - Versatile small

molecule scaffold.

General Amide Coupling: PubChem. 4-amino-3-bromo-N,N-bis(2-hydroxyethyl)benzamide

Data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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